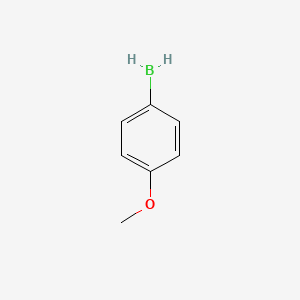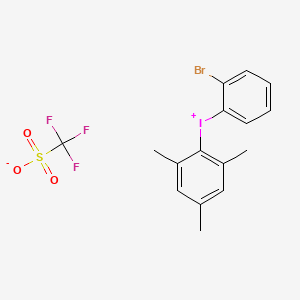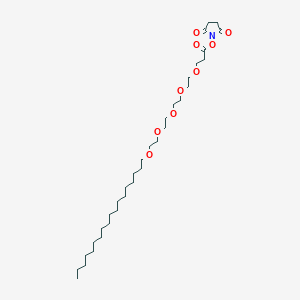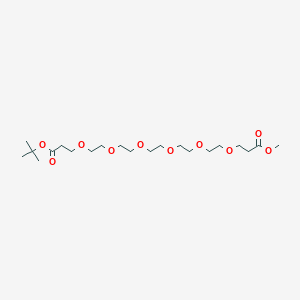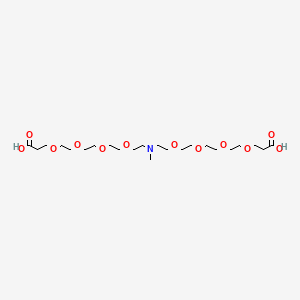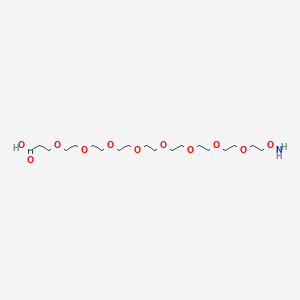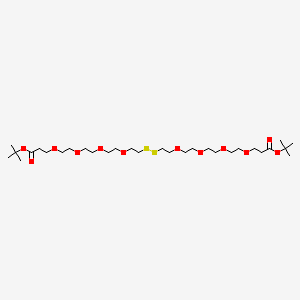
t-BuO2C-PEG4-SS-PEG4-CO2tBu
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
t-BuO2C-PEG4-SS-PEG4-CO2tBu is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of two t-butoxycarbonyl (t-BuO2C) groups at both ends of the molecule, connected by a PEG chain with a disulfide (SS) linkage in the middle. This compound is widely used in various scientific research fields due to its unique chemical properties and versatility.
准备方法
The synthesis of t-BuO2C-PEG4-SS-PEG4-CO2tBu typically involves the following steps:
Formation of PEG4-SS-PEG4: The initial step involves the synthesis of the PEG chain with a disulfide linkage. This can be achieved by reacting PEG with a disulfide-containing reagent under controlled conditions.
Introduction of t-Butoxycarbonyl Groups: The next step involves the protection of the terminal hydroxyl groups of the PEG chain with t-butoxycarbonyl groups. This is usually done using t-butoxycarbonyl chloride (t-BuO2CCl) in the presence of a base such as triethylamine.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
t-BuO2C-PEG4-SS-PEG4-CO2tBu undergoes various types of chemical reactions, including:
Reduction: The disulfide linkage can be reduced to two thiol groups using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The t-butoxycarbonyl groups can be removed under acidic conditions, leading to the formation of free amine groups.
Oxidation: The thiol groups formed after reduction can be oxidized back to the disulfide linkage using oxidizing agents like hydrogen peroxide (H2O2).
The major products formed from these reactions include PEG derivatives with different functional groups, which can be further modified for various applications.
科学研究应用
t-BuO2C-PEG4-SS-PEG4-CO2tBu has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the modification of proteins and peptides to improve their solubility and stability.
Medicine: It is employed in drug delivery systems to enhance the bioavailability and controlled release of therapeutic agents.
Industry: The compound is used in the production of various materials, including hydrogels and coatings, due to its biocompatibility and flexibility.
作用机制
The mechanism of action of t-BuO2C-PEG4-SS-PEG4-CO2tBu involves the cleavage of the disulfide linkage under reducing conditions, leading to the formation of thiol groups. These thiol groups can then interact with other molecules through thiol-disulfide exchange reactions, enabling the compound to act as a linker or crosslinker in various applications. The t-butoxycarbonyl groups provide protection to the terminal functional groups, which can be removed under specific conditions to expose reactive sites for further modification.
相似化合物的比较
Similar compounds to t-BuO2C-PEG4-SS-PEG4-CO2tBu include other PEG derivatives with different functional groups and linkages, such as:
mPEG-SS-mPEG: A PEG derivative with a disulfide linkage but without the t-butoxycarbonyl protection.
t-BuO2C-PEG4-NH2: A PEG derivative with a t-butoxycarbonyl-protected amine group at one end.
PEG4-COOH: A PEG derivative with a carboxyl group at one end.
The uniqueness of this compound lies in its combination of t-butoxycarbonyl protection and disulfide linkage, which provides both stability and reactivity, making it suitable for a wide range of applications.
属性
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H58O12S2/c1-29(2,3)41-27(31)7-9-33-11-13-35-15-17-37-19-21-39-23-25-43-44-26-24-40-22-20-38-18-16-36-14-12-34-10-8-28(32)42-30(4,5)6/h7-26H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPGDDIIBWRDTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCSSCCOCCOCCOCCOCCC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58O12S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
674.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B8024744.png)
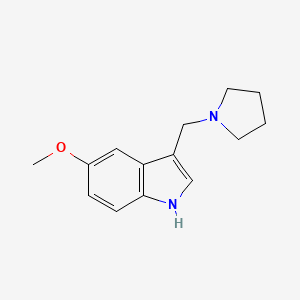
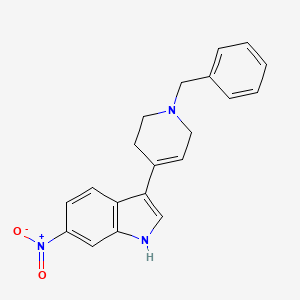
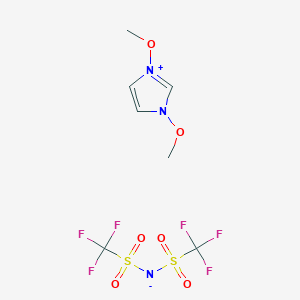
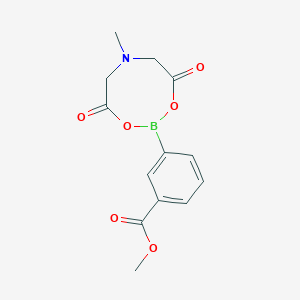
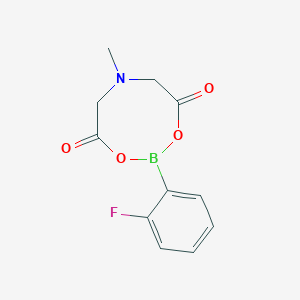
![Chloro(2-{bis[3,5-bis(trifluoromethyl)phenyl]phosphino}-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl)gold(I)](/img/structure/B8024787.png)
